molecular formula C14H28O6 B8145845 2-Propenoic acid,1,1'-[1,4-cyclohexanediylbis(methylene)] ester

2-Propenoic acid,1,1'-[1,4-cyclohexanediylbis(methylene)] ester

Cat. No.: B8145845
M. Wt: 292.37 g/mol
InChI Key: SOLZAPJHTKXTOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

2-Propenoic acid,1,1'-[1,4-cyclohexanediylbis(methylene)] ester undergoes various chemical reactions, including:

The major products formed from these reactions depend on the reagents and conditions used. For example, reacting with an amine can produce an amide, while reacting with an alcohol can produce an ester .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Propenoic acid,1,1'-[1,4-cyclohexanediylbis(methylene)] ester involves its reactivity with various nucleophiles and electrophiles. The bromine and chlorine atoms in the molecule make it highly reactive, allowing it to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactants .

Properties

IUPAC Name

cyclohexane;methanol;prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12.2C3H4O2.2CH4O/c1-2-4-6-5-3-1;2*1-2-3(4)5;2*1-2/h1-6H2;2*2H,1H2,(H,4,5);2*2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOLZAPJHTKXTOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CO.CO.C=CC(=O)O.C=CC(=O)O.C1CCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.